molecular formula C6H10O5 B1669310 Époxyde de conduritol B CAS No. 6090-95-5

Époxyde de conduritol B

Numéro de catalogue: B1669310
Numéro CAS: 6090-95-5
Poids moléculaire: 162.14 g/mol
Clé InChI: ZHMWOVGZCINIHW-FTYOSCRSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Mechanism-Based Inhibition of Glycosidases

Glycosidase Inhibition
Conduritol B epoxide acts primarily as a mechanism-based irreversible inhibitor of glucocerebrosidase (GBA), which is essential for breaking down glucocerebrosides. Its application in research has been pivotal for generating cell and animal models to study Gaucher disease and Parkinson's disease. The compound covalently binds to the catalytic nucleophile of GBA, leading to its inactivation. This property allows researchers to manipulate GBA activity in experimental settings, providing insights into the pathophysiology of these diseases .

Table 1: Inhibition Data for Conduritol B Epoxide

Enzyme IC50 (μM) Inhibition Type
Glucocerebrosidase9Irreversible
α-GlucosidaseVariableIrreversible

Research Models for Gaucher Disease

Animal Models
The use of Conduritol B epoxide in animal models allows researchers to replicate the neuropathological features associated with Gaucher disease. By administering varying doses of CBE, researchers can induce a phenotype similar to neuronopathic Gaucher disease in mice. Studies have demonstrated that different concentrations and exposure times can be adjusted to achieve specific levels of GBA inhibition, thereby facilitating the study of disease progression and potential therapeutic interventions .

Case Study: Neuropathology Induction
A regimen using Conduritol B epoxide has been established where mice are treated with doses ranging from 25 mg/kg to 300 mg/kg over periods extending up to 36 days. This approach has led to observable symptoms mimicking those seen in human patients, providing a valuable platform for testing new treatments .

Applications in Antifungal Research

Inhibition of Antifungal Activity
Conduritol B epoxide has also been studied for its effects on antifungal activity. It inhibits the hydrolysis of esculin by certain fungi, which is critical for their survival. This inhibition suggests potential applications in developing antifungal therapies .

Table 2: Antifungal Activity Evaluation

Fungus Type Minimum Inhibitory Concentration (MIC) Effectiveness with CBE
Candida speciesVariesSignificant inhibition
Histoplasma capsulatumVariesSignificant inhibition

Pharmacokinetics and Distribution

Tissue Distribution Studies
Pharmacokinetic studies have shown that after administration, Conduritol B epoxide is rapidly distributed throughout various tissues, except for the brain where penetration is limited. Notably, it exhibits significant accumulation in the kidneys, with over 90% inhibition of beta-glucosidase activity observed shortly after administration .

Mécanisme D'action

Target of Action

Conduritol B epoxide (CBE) is an irreversible inhibitor of glucocerebrosidase , also known as acid β-glucosidase, glucosylceramidase, GBA, or GBA1 . Glucocerebrosidase is a lysosomal enzyme that degrades glucosyl-ceramide . Its deficiency causes Gaucher disease (GD), a common lysosomal storage disorder .

Mode of Action

CBE acts as a mechanism-based irreversible inhibitor of glucocerebrosidase . It binds covalently to the catalytic site of acid β-glucosidase . This inhibition results in the accumulation of glucocerebroside .

Biochemical Pathways

The primary biochemical pathway affected by CBE is the degradation of glucosyl-ceramide by glucocerebrosidase . Inhibition of this lysosomal glucosidase results in the accumulation of glucocerebroside . This accumulation fuels α-synuclein aggregation in human induced pluripotent stem cell (iPSC) neurons .

Pharmacokinetics

It is known that cbe is used to generate cell and animal models for investigations on gaucher disease and parkinson’s disease

Result of Action

The inhibition of glucocerebrosidase by CBE leads to the accumulation of glucocerebroside . This accumulation can lead to various cellular effects, including lysosomal dysfunction . In oligodendrocytes, β-glucocerebrosidase inactivation induces lysosomal dysfunction and inhibits myelination in vitro . Moreover, oligodendrocyte-specific β-glucocerebrosidase loss-of-function was sufficient to induce in vivo demyelination and early neurodegenerative hallmarks, including axonal degeneration, α-synuclein accumulation, and astrogliosis .

Action Environment

The action of CBE can be influenced by various environmental factors. For instance, the concentration of CBE can affect its selectivity. Only at significantly higher CBE concentrations, nonlysosomal glucosylceramidase (GBA2) and lysosomal β-glucosidase were identified as major off-targets in cells and zebrafish larvae . A tight, but acceptable window for selective inhibition of GBA in the brain of mice was observed .

Analyse Biochimique

Biochemical Properties

Conduritol B epoxide interacts with the enzyme glucocerebrosidase, inhibiting its activity . This inhibition is achieved through a covalent bond formed between the epoxide group of the CBE and the catalytic nucleophile of the enzyme . The compound also inhibits α-glucosidase activity in a variety of species .

Cellular Effects

In cellular models, Conduritol B epoxide has been shown to influence cell function by inhibiting the breakdown of glucosylceramide, leading to its accumulation within cells . This can disrupt cellular processes and lead to pathological conditions such as Gaucher disease . In neurons, it has been shown to preserve ganglioside distribution at the neuromuscular junction, delay disease onset, and improve motor function .

Molecular Mechanism

The molecular mechanism of Conduritol B epoxide involves the irreversible inhibition of glucocerebrosidase. The compound forms a covalent bond with the catalytic nucleophile of the enzyme, rendering it inactive . This prevents the breakdown of glucosylceramide, leading to its accumulation within cells .

Temporal Effects in Laboratory Settings

The effects of Conduritol B epoxide can change over time in laboratory settings. For instance, it has been shown to inhibit glucocerebrosidase in a time-dependent manner, which is typical for mechanism-based enzyme inactivators .

Dosage Effects in Animal Models

In animal models, the effects of Conduritol B epoxide can vary with different dosages. For example, in a mouse model of amyotrophic lateral sclerosis, it was found that Conduritol B epoxide preserved ganglioside distribution at the neuromuscular junction, delayed disease onset, improved motor function, and preserved motor neurons as well as neuromuscular junctions from degeneration .

Metabolic Pathways

Conduritol B epoxide is involved in the metabolic pathway of glucosylceramide degradation, where it inhibits the enzyme glucocerebrosidase . This leads to the accumulation of glucosylceramide, disrupting normal metabolic flux and leading to pathological conditions .

Transport and Distribution

While specific transporters or binding proteins for Conduritol B epoxide have not been identified, its effects on cells suggest that it is able to penetrate cell membranes and exert its effects intracellularly .

Subcellular Localization

The subcellular localization of Conduritol B epoxide is not well defined. Given its role as an inhibitor of glucocerebrosidase, a lysosomal enzyme, it is likely that it localizes to the lysosomes where it exerts its inhibitory effects .

Méthodes De Préparation

Conduritol B epoxide can be synthesized through a two-step process. The first step involves the selective oxidation of glucose or conduritol B to produce the corresponding 1,2-epoxy sugar. In the second step, the 1,2-epoxy sugar undergoes an intramolecular reaction to form conduritol B epoxide . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Analyse Des Réactions Chimiques

Conduritol B epoxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

Activité Biologique

Conduritol B epoxide (CBE) is a significant compound in biochemical research, particularly for its role as an irreversible inhibitor of glucocerebrosidase (GBA), an enzyme crucial for the metabolism of glucocerebrosides. This article delves into the biological activity of CBE, its mechanisms, applications in disease modeling, and relevant research findings.

  • Chemical Name : DL-1,2-Anhydro-myo-Inositol
  • CAS Number : 6090-95-5
  • Molecular Formula : C₆H₁₀O₅

CBE functions primarily by covalently binding to the active site of GBA, specifically targeting the catalytic nucleophile Glu340. This interaction leads to irreversible inactivation of the enzyme, which is pivotal in lysosomal storage disorders like Gaucher disease (GD) and has implications in Parkinson's disease (PD) due to the genetic links between GBA mutations and PD risk .

Biological Activity and Inhibition Potency

CBE exhibits notable inhibitory effects on GBA with an inhibition constant (Ki) of 53 μM and an IC50 ranging from 4.28 to 9.49 μM . Additionally, it also inhibits lysosomal α-glucosidase, showcasing its broader glycosidase inhibitory potential.

Table 1: Inhibition Potency of Conduritol B Epoxide

Enzyme TargetKi (μM)IC50 Range (μM)
Glucocerebrosidase534.28 - 9.49
Lysosomal α-glucosidaseN/AN/A

Applications in Disease Models

CBE is extensively utilized in generating animal models for Gaucher disease, allowing researchers to study the pathophysiology of this lysosomal storage disorder. It has been shown to accelerate recovery from peripheral nerve injuries in mice and preserve motoneurons at neuromuscular junctions, indicating its potential neuroprotective effects .

Case Study: Gaucher Disease Modeling

In a study assessing the efficacy of CBE in modeling Gaucher disease, researchers administered varying doses of CBE to mice. The results indicated that CBE effectively mimicked the neurological symptoms associated with neuronopathic Gaucher disease, providing a valuable platform for testing therapeutic interventions .

Additional Research Findings

Recent studies have highlighted that CBE may interact with additional glycosidase targets beyond GBA. The activity-based protein profiling (ABPP) approach was employed to investigate these interactions in vivo, revealing that while CBE primarily targets GBA, it also affects other glycosidases at higher concentrations .

Table 2: In Vivo Target Engagement of CBE

Glycosidase TargetObserved Interaction
GlucocerebrosidaseStrong
Non-lysosomal glucosylceramidaseModerate
Lysosomal β-glucuronidaseWeak

Propriétés

IUPAC Name

(1R,2R,3S,4S,5R,6S)-7-oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-1-2(8)4(10)6-5(11-6)3(1)9/h1-10H/t1-,2-,3+,4+,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMWOVGZCINIHW-FTYOSCRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C2C(C1O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@H]([C@H]2[C@@H]([C@@H]1O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044069, DTXSID501046066
Record name Conduritol B epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R,3S,4S,5R,6S)‐7-Oxabicyclo[4.1.0]heptane‐2,3,4,5‐tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501046066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6090-95-5
Record name Conduritol B epoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6090-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Conduritol epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006090955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Conduritol B epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Conduritol B epoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CONDURITOL B EPOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHM754Q310
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Conduritol b epoxide
Reactant of Route 2
Reactant of Route 2
Conduritol b epoxide
Reactant of Route 3
Reactant of Route 3
Conduritol b epoxide
Reactant of Route 4
Conduritol b epoxide
Reactant of Route 5
Conduritol b epoxide
Reactant of Route 6
Conduritol b epoxide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.